Cas no 2248338-98-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound featuring a fused pyrazolo-pyridine core linked to a phthalimide-derived moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The presence of both electron-rich and electron-deficient regions enhances its suitability as an intermediate in synthetic chemistry, particularly for constructing complex scaffolds. Its stability under various conditions allows for versatile functionalization, while the rigid framework may contribute to selective binding interactions in biologically active molecules. The compound's well-defined stereoelectronic properties make it a valuable candidate for further derivatization in medicinal chemistry research.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate structure
2248338-98-7 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate
CAS No:2248338-98-7
MF:C16H13N3O4
MW:311.292123556137
CID:5922488
PubChem ID:165724201
Update Time:2025-10-28

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate
    • EN300-6515600
    • 2248338-98-7
    • Inchi: 1S/C16H13N3O4/c20-14-11-6-1-2-7-12(11)15(21)19(14)23-16(22)13-9-10-5-3-4-8-18(10)17-13/h1-2,6-7,9H,3-5,8H2
    • InChI Key: XGUFZLYKWZGYQP-UHFFFAOYSA-N
    • SMILES: O(C(C1C=C2CCCCN2N=1)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 311.09060590g/mol
  • Monoisotopic Mass: 311.09060590g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 513
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 81.5Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate Pricemore >>

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1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate Related Literature

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate

Comprehensive Guide to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate (CAS No. 2248338-98-7)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate (CAS No. 2248338-98-7) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and organic chemistry research. This compound belongs to the class of isoindole and pyrazolopyridine derivatives, which are known for their versatile applications in drug discovery and material science. Researchers and industry professionals are increasingly interested in this molecule due to its potential in developing novel therapeutic agents and functional materials.

The molecular structure of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate features a unique fusion of isoindole-1,3-dione and pyrazolo[1,5-a]pyridine moieties. This structural complexity contributes to its distinctive chemical properties, making it a valuable intermediate in synthetic chemistry. The compound's CAS No. 2248338-98-7 serves as a crucial identifier for researchers looking to source or study this chemical entity in detail.

Recent trends in pharmaceutical research highlight the growing importance of heterocyclic compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate. These compounds are frequently searched in relation to "drug discovery intermediates" and "bioactive molecule synthesis," reflecting the industry's focus on developing new therapeutic options. The compound's potential applications align well with current research directions in medicinal chemistry, particularly in areas such as kinase inhibition and targeted drug delivery systems.

From a synthetic chemistry perspective, CAS 2248338-98-7 represents an interesting challenge for organic chemists. The compound's structure suggests multiple possibilities for further functionalization, making it a versatile building block for more complex molecules. This characteristic is particularly valuable in the context of combinatorial chemistry and high-throughput screening approaches that dominate modern drug discovery pipelines.

The physicochemical properties of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate are of particular interest to formulation scientists. Understanding its solubility profile, stability under various conditions, and potential for salt formation are critical factors that influence its utility in pharmaceutical development. These aspects are frequently queried in scientific databases and search engines by professionals working in preformulation studies.

In the context of intellectual property and commercial availability, CAS No. 2248338-98-7 has become a subject of interest for chemical suppliers and research institutions. The compound's patent status and synthetic accessibility are common search terms associated with this molecule, reflecting the practical considerations of researchers looking to incorporate it into their work. Several specialty chemical manufacturers now list this compound in their catalogs, indicating its growing importance in the research chemical market.

Analytical characterization of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods are essential for confirming the compound's structure and purity, which are critical requirements for research applications. The analytical data for this compound is often requested by quality control specialists and synthetic chemists verifying their products.

The safety profile and handling requirements for CAS 2248338-98-7 are important considerations for laboratory personnel. While not classified as hazardous under standard regulations, proper laboratory practices should always be followed when working with this compound. Material safety data sheets (MSDS) for this chemical are among the most frequently downloaded documents by researchers preparing to work with this material.

Looking toward future applications, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate shows promise in several emerging areas of chemical research. Its structural features make it a potential candidate for development as a fluorescent probe or as a component in organic electronic materials. These potential applications align with current research trends in materials science and chemical biology.

For researchers interested in obtaining CAS No. 2248338-98-7, several specialized chemical suppliers offer this compound in various quantities and purity grades. The pricing and availability of this material are common search queries, reflecting the practical considerations of research budgeting and project planning. Many suppliers provide custom synthesis options for researchers requiring modified versions of this core structure.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylate (CAS No. 2248338-98-7) represents an important chemical entity with diverse potential applications in pharmaceutical research and beyond. Its unique structural features and synthetic versatility make it a valuable tool for medicinal chemists and materials scientists alike. As research into heterocyclic compounds continues to advance, this molecule is likely to play an increasingly significant role in the development of new therapeutic agents and functional materials.

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